4-bromo-7-methyl-1H-indol-5-ol

Catalog No.
S13336402
CAS No.
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-7-methyl-1H-indol-5-ol

Product Name

4-bromo-7-methyl-1H-indol-5-ol

IUPAC Name

4-bromo-7-methyl-1H-indol-5-ol

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-5-4-7(12)8(10)6-2-3-11-9(5)6/h2-4,11-12H,1H3

InChI Key

ZYCVCRCZHWCTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)O

4-Bromo-7-methyl-1H-indol-5-ol is an indole derivative characterized by the presence of a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring, along with a hydroxyl group at the 5-position. This compound belongs to a class of biologically active molecules known for their diverse applications in medicinal chemistry, particularly in drug development. The indole structure is significant due to its role in many natural products and synthetic compounds, which exhibit various biological activities.

Typical of indole derivatives:

  • Electrophilic Substitution: The electron-rich indole ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or quinones.
  • Condensation: This compound can participate in condensation reactions, leading to the formation of more complex heterocyclic structures.

These reactions are fundamental in modifying the compound to enhance its biological activity or to create derivatives with new properties.

Indole derivatives, including 4-bromo-7-methyl-1H-indol-5-ol, have been studied for their potential biological activities. They exhibit:

  • Anticancer Properties: Many indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Activity: Some studies indicate that these compounds possess antibacterial and antifungal properties.
  • Neuroprotective Effects: Certain indoles have been implicated in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

The specific biological activity of 4-bromo-7-methyl-1H-indol-5-ol may vary based on its structural modifications and the presence of functional groups.

Several methods exist for synthesizing 4-bromo-7-methyl-1H-indol-5-ol. One notable approach involves:

  • Starting Material: Using 4-bromo-2-methylaniline as a precursor.
  • Reactions:
    • Iodination: Introducing iodine into the molecule to facilitate further reactions.
    • Sonogashira Coupling: A coupling reaction with terminal alkynes to form a substituted indole.
    • Cyclization: Final cyclization under basic conditions to yield 4-bromo-7-methylindole derivatives.

This method is advantageous due to its relatively low cost and high yield, making it suitable for large-scale production .

The applications of 4-bromo-7-methyl-1H-indol-5-ol are primarily found in:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting cancer and other diseases.
  • Biochemical Research: Used as a reagent or substrate in various biochemical assays due to its reactive functional groups.

Its structural characteristics allow it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Studies on the interactions of 4-bromo-7-methyl-1H-indol-5-ol with biological macromolecules have revealed:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Binding Affinity: Research indicates that this compound can bind to specific receptors or proteins, influencing cellular signaling pathways.

Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-bromo-7-methyl-1H-indol-5-ol. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-BromoindoleBromine at position 5Anticancer properties
7-MethylindoleMethyl group at position 7Neuroprotective effects
4-Bromo-5-fluoroindoleFluorine at position 5Antimicrobial activity
6-BromoindoleBromine at position 6Potential anti-inflammatory effects

These compounds exhibit unique properties due to variations in their substituents and positions on the indole ring. The presence of different halogens or functional groups can significantly influence their biological activities and applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

224.97893 g/mol

Monoisotopic Mass

224.97893 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types